Product packaging for methyl 4-methylcyclobutene-1-carboxylate(Cat. No.:)

methyl 4-methylcyclobutene-1-carboxylate

Cat. No.: B13951845
M. Wt: 126.15 g/mol
InChI Key: PEMZVKDQDIGTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methylcyclobutene-1-carboxylate (CAS 60697-55-4) is a high-value chemical intermediate designed for advanced research and development, particularly in the field of polymer science. This compound belongs to the class of cyclobutene derivatives, which are characterized by a strained four-membered ring structure. The incorporation of cyclobutane rings into a polymer main-chain is known to impart desirable physical properties to the resulting materials, such as enhanced thermal, mechanical, and optical characteristics . Its primary research application lies in its role as a monomer for specialized polymerizations. Studies have explored its use in Lewis acid-assisted anionic polymerization to control polymer structures, including molecular weight and tacticity . Furthermore, cyclobutene-1-carboxylate esters are of significant interest in precision synthesis and Ruthenium-catalyzed Ring-Opening Metathesis Polymerization (ROMP). They can undergo alternating ROMP (AROMP) with comonomers like cyclohexene to yield copolymers with perfectly controlled sequences and functional group spacing, which is valuable for creating new materials with defined nanoscale structures . This reagent is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B13951845 methyl 4-methylcyclobutene-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl 4-methylcyclobutene-1-carboxylate

InChI

InChI=1S/C7H10O2/c1-5-3-4-6(5)7(8)9-2/h4-5H,3H2,1-2H3

InChI Key

PEMZVKDQDIGTRD-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C1C(=O)OC

Origin of Product

United States

Reactivity and Mechanistic Studies of Methyl 4 Methylcyclobutene 1 Carboxylate

Electrocyclic Ring-Opening Reactions

Electrocyclic reactions are intramolecular pericyclic processes that involve the conversion of a π-bond to a σ-bond, or the reverse, resulting in the formation or breaking of a ring. adichemistry.comwikipedia.org For methyl 4-methylcyclobutene-1-carboxylate, the most prominent electrocyclic reaction is the ring-opening of the cyclobutene (B1205218) moiety to form a conjugated diene. This transformation can be initiated either by heat (thermally) or by light (photochemically), with each pathway yielding distinct stereochemical outcomes as predicted by the Woodward-Hoffmann rules. wikipedia.orgimperial.ac.uk

Under thermal conditions, the electrocyclic ring-opening of cyclobutenes is a classic example of a 4π-electron concerted reaction. masterorganicchemistry.comic.ac.uk According to orbital symmetry rules, this process must proceed through a conrotatory mechanism. wikipedia.orgimperial.ac.uk In a conrotatory motion, the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.com

For this compound, this ring-opening breaks the C3-C4 sigma bond to yield isomeric forms of methyl 2-methylpenta-2,4-dienoate. The specific stereochemistry of the resulting diene is governed by the principle of torquoselectivity, which describes the preference for one conrotatory direction over the other due to steric or electronic influences of the substituents. Generally, bulkier or more electron-donating groups prefer to rotate outward to minimize steric hindrance in the transition state. nih.gov The activation energy for the thermal ring-opening of a typical cyclobutene is around 32.5 kcal/mol. pitt.edu

The thermal process establishes an equilibrium between the cyclobutene and the 1,3-butadiene (B125203) forms. masterorganicchemistry.com However, the conversion is thermodynamically favorable towards the ring-opened diene due to the relief of the significant ring strain inherent in the four-membered cyclobutene ring. masterorganicchemistry.comresearchgate.net

Table 1: Thermal Ring-Opening of this compound

ReactantConditionElectrons InvolvedAllowed MechanismPotential Products
This compoundHeat (Δ)Conrotatory(2E,4E)-methyl 2-methylpenta-2,4-dienoate
(2E,4Z)-methyl 2-methylpenta-2,4-dienoate
(2Z,4E)-methyl 2-methylpenta-2,4-dienoate
(2Z,4Z)-methyl 2-methylpenta-2,4-dienoate

When subjected to ultraviolet (UV) light, this compound undergoes electrocyclic ring-opening via a different mechanistic pathway. masterorganicchemistry.com Photochemical excitation promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), altering the orbital symmetry of the system. imperial.ac.uk For a 4π-electron system in an excited state, the Woodward-Hoffmann rules predict that the ring-opening will proceed through a disrotatory mechanism. wikipedia.orgimperial.ac.uk

In a disrotatory motion, the substituents rotate in opposite directions (one clockwise, one counter-clockwise). masterorganicchemistry.com This change in mechanism leads to the formation of diene stereoisomers that are different from those produced in the thermal reaction. wikipedia.orgmasterorganicchemistry.com While orbital symmetry rules predict a specific stereochemical outcome, photochemical reactions of some alkylcyclobutenes have been shown to be non-stereospecific, suggesting complex reaction pathways that may involve different excited states or "hot" ground state reactions. researchgate.netnih.gov

The stereospecificity of thermal and photochemical electrocyclic reactions is fundamentally explained by Frontier Molecular Orbital (FMO) theory. unina.it

Thermal Reaction (Ground State): In the ground state of the cyclobutene, the HOMO has a symmetry that requires a conrotatory motion to achieve constructive (bonding) overlap between the terminal lobes of the breaking sigma bond as they rehybridize into p-orbitals to form the new π-bond of the diene. wikipedia.orgimperial.ac.uk A disrotatory motion would lead to destructive (antibonding) overlap and is therefore symmetry-forbidden. pitt.edu This conrotatory process proceeds through a Möbius aromatic transition state. ic.ac.uklibretexts.org

Photochemical Reaction (Excited State): Upon photochemical excitation, the relevant molecular orbital (the former LUMO) has a different symmetry. imperial.ac.uk In this excited state, a disrotatory motion is required to achieve bonding overlap between the terminal lobes. wikipedia.org This pathway is symmetry-allowed and proceeds through a Hückel aromatic transition state. libretexts.org

The stark difference in mechanistic pathways underscores the power of orbital symmetry in dictating the course of pericyclic reactions.

Table 2: Summary of Mechanistic Pathways for Cyclobutene Ring-Opening

ConditionRelevant MONumber of π-ElectronsPredicted MechanismTransition State Aromaticity
Thermal HOMO4n (n=1)ConrotatoryMöbius
Photochemical LUMO (Excited State HOMO)4n (n=1)DisrotatoryHückel

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules combine to form a cyclic adduct. adichemistry.comox.ac.uk The reactivity of this compound in such reactions is twofold: it can act as a dienophile itself, or it can serve as a precursor to a diene which then undergoes cycloaddition.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (4π-electron system) and a dienophile (2π-electron system) to form a six-membered ring. organic-chemistry.orgmychemblog.com

As a Dienophile: The double bond in this compound is electron-deficient due to the adjacent electron-withdrawing methyl carboxylate group. This characteristic makes it a potential dienophile for reaction with electron-rich dienes. pressbooks.publibretexts.org However, the steric hindrance and ring strain associated with the cyclobutene ring can limit its reactivity compared to less encumbered alkenes.

As a Diene Precursor: The more significant role of this compound in Diels-Alder reactions is as a thermal precursor to a conjugated diene. libretexts.org Upon thermal ring-opening, it forms methyl 2-methylpenta-2,4-dienoate. This resulting diene can then react with a variety of dienophiles (e.g., maleic anhydride, methyl acrylate) in a subsequent Diels-Alder reaction to form a substituted cyclohexene (B86901) ring. mychemblog.comsciforum.net For the diene to react, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. pressbooks.publibretexts.org

Beyond the primary electrocyclic ring-opening and its role in subsequent Diels-Alder reactions, other pericyclic transformations are less common for this specific molecule but are theoretically relevant within the broader class of compounds. ox.ac.uk The diene products of the ring-opening could potentially undergo further pericyclic reactions, such as sigmatropic rearrangements, where a sigma-bonded group migrates across a conjugated system. libretexts.org However, the dominant and most studied pericyclic pathway for cyclobutenes remains the electrocyclic ring-opening, driven by the release of ring strain. wikipedia.orgresearchgate.net

Functional Group Transformations on the Cyclobutene Skeleton

The strained cyclobutene ring and its substituents in this compound offer several avenues for chemical modification. These transformations can target the ester moiety, the carbon-carbon double bond, or the methyl group attached to the ring, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Ester Moiety (e.g., hydrolysis, transesterification)

The ester group of this compound is susceptible to typical ester reactions, such as hydrolysis and transesterification.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-methylcyclobutene-1-carboxylic acid. This reaction is typically carried out under acidic or basic conditions. For instance, late-stage functionalization of methyl ester cyclobutenes has been demonstrated where the ester is converted to a carboxylic acid. researchgate.net This transformation is a fundamental step for further derivatization, such as amide coupling. researchgate.net

Transesterification: While specific examples involving this compound are not prevalent in the literature, the principles of transesterification are well-established and applicable. organic-chemistry.org This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to exchange the methoxy (B1213986) group for a different alkoxy group. This allows for the synthesis of a variety of esters of 4-methylcyclobutene-1-carboxylic acid. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed. Catalysts for transesterification can range from simple mineral acids and bases to more sophisticated organometallic complexes. organic-chemistry.org

ReactionReagents and ConditionsProductKey Features
HydrolysisAcid or base catalysis (e.g., HCl or NaOH in water/alcohol mixtures)4-Methylcyclobutene-1-carboxylic acidConverts the ester to a carboxylic acid, enabling further functionalization like amide bond formation.
TransesterificationExcess of a different alcohol (R'OH) with an acid or base catalyst (e.g., H2SO4, NaOR')Alkyl 4-methylcyclobutene-1-carboxylate (where alkyl is from R'OH)Allows for the synthesis of different ester derivatives of the parent carboxylic acid.

Reactions at the Carbon-Carbon Double Bond (e.g., hydrogenation, epoxidation)

The endocyclic double bond in this compound is a site of reactivity, allowing for addition reactions such as hydrogenation and epoxidation.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation to yield methyl 4-methylcyclobutane-1-carboxylate. This reaction typically involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst. The hydrogenation of cyclobutene derivatives to the corresponding cyclobutanes is a common transformation. acs.org The conditions for hydrogenation, such as pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. nih.gov For instance, the hydrogenation of related cyclobutenediones has been achieved with high efficiency. acs.org

Epoxidation: The double bond can be converted to an epoxide, forming methyl 3-methyl-6-oxabicyclo[3.1.0]hexane-1-carboxylate. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent for this transformation. youtube.com The reaction is generally stereospecific, with the oxygen atom being delivered to one face of the double bond. The resulting epoxide is a versatile intermediate that can undergo various ring-opening reactions to introduce new functional groups.

ReactionTypical ReagentsProductSignificance
HydrogenationH₂, Pd/C, PtO₂, or Wilkinson's catalystMethyl 4-methylcyclobutane-1-carboxylateSaturates the cyclobutene ring to form the corresponding cyclobutane (B1203170) derivative.
Epoxidationm-CPBA or other peroxy acidsMethyl 3-methyl-6-oxabicyclo[3.1.0]hexane-1-carboxylateForms a reactive epoxide ring, which is a key intermediate for further synthetic transformations.

Reactions at the Ring-Substituted Methyl Group

Rearrangement Reactions

The strained four-membered ring of this compound makes it a candidate for various rearrangement reactions, particularly those driven by the relief of ring strain.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated pi-system. wikipedia.org In the context of cyclobutene derivatives, these rearrangements can be thermally or photochemically induced. A notable example is the nih.govnih.gov-sigmatropic rearrangement, which includes well-known reactions like the Cope and Claisen rearrangements. nih.gov For a molecule like this compound, if appropriately substituted to contain a 1,5-diene or an allyl vinyl ether moiety, it could potentially undergo such rearrangements. For instance, tandem nih.govnih.gov-sigmatropic rearrangement/[2+2] cycloadditions have been reported for related systems. nih.gov Thermal acs.orgnih.gov sigmatropic rearrangements are also known for vinylcyclobutanes. researchgate.net These rearrangements are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. uh.edu

Computational and Theoretical Chemistry of Methyl 4 Methylcyclobutene 1 Carboxylate

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules by treating electrons as moving under the influence of all the nuclei in the molecule. wikipedia.org In this framework, atomic orbitals combine to form molecular orbitals (MOs) that span the entire molecule. wikipedia.org For methyl 4-methylcyclobutene-1-carboxylate, an analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity.

The electronic structure is characterized by the π-system of the C=C double bond and the C=O bond of the ester group. The HOMO is typically associated with the π-orbital of the carbon-carbon double bond, making this the primary site for electrophilic attack. The LUMO is generally the π* antibonding orbital of the carbonyl group, which acts as the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of these orbitals and visualize their distribution. researchgate.net The methyl and methyl carboxylate groups act as substituents that modulate the electronic properties of the cyclobutene (B1205218) ring.

Table 1: Calculated Frontier Molecular Orbital Energies (Illustrative) This table presents typical energy values for a molecule of this type as would be determined by DFT calculations.

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contribution
LUMO+1-0.5σ* (C-C, C-H)
LUMO-1.2π* (C=O)
HOMO-6.8π (C=C)
HOMO-1-7.5n (Oxygen)

Conformational Analysis of the Cyclobutene Ring

The four-membered cyclobutene ring is not planar. Steric interactions between substituent groups and ring strain lead the ring to adopt a puckered or bent conformation. scispace.com For this compound, the two substituents—the methyl group and the methyl carboxylate group—can exist in different spatial arrangements relative to the ring's puckering.

Conformational analysis, often performed using molecular mechanics or quantum chemical calculations, aims to identify the lowest energy (most stable) conformers of the molecule. scispace.com The puckering of the cyclobutane (B1203170) ring has been shown in related structures to result in dihedral angles significantly deviating from 0°. scispace.com In this molecule, the key conformational variables would be the puckering angle of the ring and the rotational orientation of the methyl carboxylate group. The relative stability of different conformers is determined by a combination of torsional strain and steric hindrance between the substituents.

Table 2: Illustrative Dihedral Angles for a Puckered Cyclobutene Conformer This table illustrates representative dihedral angles that define the puckered nature of the cyclobutene ring.

Atoms (Defining Dihedral Angle)Dihedral Angle (Degrees)
C1-C2-C3-C425.5
C2-C3-C4-C1-25.5
C3-C4-C1-C216.0
C4-C1-C2-C3-0.1

Prediction of Reaction Pathways and Transition States

Theoretical chemistry is instrumental in mapping out potential reaction pathways and identifying the associated transition states. By calculating the potential energy surface for a reaction, chemists can predict the most likely mechanisms and determine the activation energies, which govern the reaction rate.

For this compound, computational methods can model various reactions, such as electrophilic additions to the double bond or cycloaddition reactions. For each potential pathway, the geometry of the transition state—the highest energy point along the reaction coordinate—is optimized. The energy difference between the reactants and the transition state provides the activation energy barrier. Comparing the activation energies of different possible pathways allows for the prediction of reaction selectivity (e.g., regio- and stereoselectivity). For instance, in a Diels-Alder reaction, calculations can predict whether the endo or exo product is favored by comparing the activation free energies of the respective transition states. chemrxiv.org

Table 3: Hypothetical Activation Energies for Competing Reaction Pathways This table shows an example of how computational chemistry can be used to compare the feasibility of different reaction mechanisms.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Outcome
Electrophilic Addition (Path A)TS-A15.2Favored
[2+2] Cycloaddition (Path B)TS-B28.7Disfavored

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. wikipedia.org Computational models can account for these solvent effects, typically through either implicit or explicit solvation models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

The influence of a solvent on reactivity can be understood through the Hughes-Ingold rules. wikipedia.org

Reactions that generate charge in the transition state are accelerated by polar solvents.

Reactions where charge is dispersed in the transition state are slowed by polar solvents.

Reactions with little change in charge between reactants and the transition state are largely unaffected by solvent polarity. wikipedia.org

For this compound, a reaction involving the formation of a charged intermediate, such as certain electrophilic additions, would be expected to proceed faster in a polar protic solvent like water or methanol (B129727) compared to a nonpolar solvent like hexane. chemrxiv.org Continuum solvation models can effectively explain these trends by calculating the differential stabilization of reactants and transition states. chemrxiv.org

Table 4: Predicted Relative Reaction Rates in Different Solvents This table illustrates the expected trend in reaction rate for a hypothetical reaction where the transition state is more polar than the reactants.

SolventDielectric Constant (ε)Predicted Relative Rate (krel)
n-Hexane1.91
Dichloromethane9.150
Acetonitrile (B52724)37.5800
Water78.45000

Applications of Methyl 4 Methylcyclobutene 1 Carboxylate in Complex Organic Synthesis

As a Versatile Chiral Building Block

The presence of a stereocenter at the 4-position of the cyclobutene (B1205218) ring makes methyl 4-methylcyclobutene-1-carboxylate a valuable chiral building block in asymmetric synthesis. Access to enantiomerically pure forms of this compound is crucial for its application in the synthesis of optically active target molecules.

Enantioselective Synthesis and Resolution:

The preparation of enantiopure this compound can be approached through several strategies, drawing parallels from the synthesis of related chiral cyclobutane (B1203170) and cyclobutene derivatives. Asymmetric catalysis, employing chiral ligands to control the stereochemical outcome of cycloaddition reactions, is a prominent method for establishing the desired stereochemistry. For instance, a [2+2] cycloaddition between a suitable allene (B1206475) and an acrylic ester derivative, catalyzed by a chiral phosphine (B1218219), could potentially afford the cyclobutene ring with high enantioselectivity.

Alternatively, kinetic resolution of the racemic mixture of this compound offers another viable route to the enantiopure material. Enzymatic resolutions, utilizing lipases or esterases, have proven effective for resolving similar cyclic esters. jiangnan.edu.cnresearchgate.net These enzymes can selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted enantiomerically enriched ester from the hydrolyzed acid.

Representative Data for Enzymatic Resolution of a Related Cyclohexene (B86901) Carboxylate:

EntryEnzyme SourceSubstrate Concentration (M)Enantiomeric Excess of Substrate (ee_s)Conversion (%)
1Acinetobacter sp. JNU93350.5>99%50
2Candida antarctica Lipase B0.298%48
3Porcine Pancreatic Lipase0.195%52

This data is representative of enzymatic resolutions of cyclic carboxylates and is included for illustrative purposes. jiangnan.edu.cnresearchgate.net

Once obtained in enantiopure form, this compound can be utilized in a variety of stereoselective transformations where the existing stereocenter directs the formation of new stereocenters, thereby enabling the synthesis of complex chiral molecules with a high degree of stereocontrol.

Synthesis of Bioactive Molecules and Natural Product Frameworks

The cyclobutane motif is a recurring structural element in a wide array of bioactive molecules and natural products, exhibiting diverse biological activities. researchgate.net this compound serves as a valuable precursor for the construction of these intricate molecular frameworks. The inherent ring strain of the cyclobutene ring can be harnessed to drive ring-opening or ring-expansion reactions, providing access to a variety of carbocyclic and heterocyclic systems.

For example, the vinylcyclobutane rearrangement, a thermal isomerization of vinylcyclobutanes to cyclohexenes, can be a powerful tool. By introducing a vinyl group at a suitable position on the this compound scaffold, subsequent thermal rearrangement could lead to the formation of highly substituted cyclohexene derivatives, which are common cores in many natural products.

Furthermore, the ester and methyl functionalities of the molecule provide handles for further chemical manipulation. The ester can be reduced to an alcohol, converted to an amide, or used in carbon-carbon bond-forming reactions. The methyl group can be functionalized through allylic oxidation or other transformations. This functional group tolerance allows for the elaboration of the cyclobutene core into more complex structures.

Examples of Natural Product Skeletons Accessible from Cyclobutane Precursors:

Natural Product ClassCore SkeletonSynthetic Strategy from Cyclobutane
ProstaglandinsCyclopentaneRing contraction of a cyclobutane derivative
GrandisolCyclobutaneDirect functionalization of a cyclobutane precursor
Carbocyclic NucleosidesCyclopentaneRing expansion of a cyclobutane or rearrangement

Role in the Construction of Strained Ring Systems

Beyond its own inherent ring strain, this compound can be employed as a starting material for the synthesis of other, often more complex, strained ring systems. nih.gov The reactivity of the double bond and the functionality of the ester group are key to these transformations.

One notable application is in the synthesis of bicyclo[n.2.0]alkane systems through intramolecular [2+2] photocycloaddition reactions. By attaching a suitable alkene-containing tether to the cyclobutene ring, irradiation with UV light can induce an intramolecular cycloaddition, leading to the formation of a new four-membered ring fused to the original one. The regiochemistry and stereochemistry of this cycloaddition can often be controlled by the length and nature of the tether.

Furthermore, the cyclobutene ring can participate in ring-closing metathesis (RCM) reactions. For instance, derivatization of the ester to an alcohol, followed by etherification with an alkene-containing alcohol, would generate a diene suitable for RCM. This would result in the formation of a bicyclic system containing a larger ring fused to the cyclobutane.

The strain energy of the cyclobutene ring can also be utilized as a driving force in ring-opening metathesis polymerization (ROMP), although this application is more relevant to the synthesis of polymers than discrete small molecules.

Development of Novel Synthetic Reagents and Catalysts

While less common, derivatives of this compound have the potential to be developed into novel synthetic reagents and catalysts. The rigid framework of the cyclobutane ring can serve as a scaffold for the precise positioning of functional groups, which is a key principle in the design of catalysts and reagents.

For example, conversion of the ester group to a phosphine or an N-heterocyclic carbene (NHC) precursor could lead to the development of new chiral ligands for transition metal catalysis. The stereocenter at the 4-position would impart chirality to the ligand, which could then be used to induce enantioselectivity in a variety of catalytic transformations, such as asymmetric hydrogenation, cross-coupling reactions, or allylic alkylations.

The development of such specialized reagents and catalysts from readily accessible chiral building blocks like this compound is an active area of research. The unique steric and electronic properties conferred by the strained cyclobutene ring could lead to catalysts with novel reactivity and selectivity profiles.

Advanced Analytical Methodologies for Reaction Monitoring and Mechanistic Elucidation

Chromatographic Techniques for Reaction Progress and Purity Assessment

Chromatographic methods are indispensable for separating methyl 4-methylcyclobutene-1-carboxylate from starting materials, reagents, intermediates, and byproducts, thereby allowing for accurate monitoring of reaction kinetics and determination of product purity.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity are crucial for both qualitative and quantitative assessments.

Reaction Progress Monitoring: In a typical synthesis, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed by GC. The disappearance of starting materials and the appearance of the product peak, corresponding to this compound, can be tracked over time. The integration of the peak areas allows for the quantification of each component, providing kinetic data for the reaction.

Purity Assessment: After isolation and purification, GC is employed to determine the purity of the final product. The presence of any residual starting materials or byproducts will be evident as separate peaks in the chromatogram. For isomeric impurities, which may have very similar boiling points, high-resolution capillary columns are essential.

ParameterTypical Condition for Cyclobutene (B1205218) Ester Analysis
Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5MS)
Injector Temperature 250 °C
Oven Program Initial temperature of 50-70 °C, ramped to 250-280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Carrier Gas Helium or Hydrogen

This table presents typical GC parameters that would be suitable for the analysis of this compound, based on methods for similar volatile esters.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for reactions conducted in non-volatile solvents, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC.

Reaction Progress and Purity Assessment: HPLC can be used to monitor the progress of reactions involving this compound, particularly when derivatization reactions are performed. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is commonly employed for the separation of moderately polar organic molecules. The purity of the isolated product can be assessed by the presence of a single major peak in the chromatogram. A UV detector is suitable for this compound due to the presence of the carbon-carbon double bond and the carbonyl group of the ester, which exhibit UV absorbance.

ParameterTypical Condition for Unsaturated Ester Analysis
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water
Flow Rate 1.0 mL/min
Detector UV detector set at a wavelength between 200-220 nm
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)

This table outlines typical HPLC conditions applicable for the analysis of this compound and its derivatives.

Spectroscopic Methods for Structural Analysis and Mechanistic Insights

Spectroscopic techniques are vital for the unambiguous identification of this compound and for gaining insights into the stereochemical and electronic details of its structure and reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity, stereochemistry, and electronic environment of the atoms in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following signals would be expected:

A singlet for the methyl ester protons (-OCH₃).

A signal for the vinylic proton on the cyclobutene ring.

Signals for the allylic protons on the carbon adjacent to the double bond.

A signal for the proton on the carbon bearing the methyl group.

A signal for the methyl group on the cyclobutene ring.

The coupling constants (J-values) between adjacent protons are particularly informative for determining the stereochemistry of the substituents on the cyclobutene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals would be observed for:

The carbonyl carbon of the ester.

The two sp² hybridized carbons of the double bond.

The sp³ hybridized carbons of the cyclobutene ring.

The methyl carbon of the ester.

The methyl carbon attached to the ring.

Predicted ¹H NMR Data for this compoundPredicted ¹³C NMR Data for this compound
Proton Approx. Chemical Shift (ppm)
Vinylic H6.0 - 7.0
O-CH3.6 - 3.8
Ring CH₂2.5 - 3.5
Ring CH2.0 - 3.0
Ring C-CH1.0 - 1.5

This table provides predicted NMR chemical shift ranges for this compound based on data for analogous cyclobutene and ester compounds.

Infrared (IR) Spectroscopy for Functional Group Changes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the context of reactions involving this compound, IR can be used to monitor the appearance or disappearance of key functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands:

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

A medium intensity band around 1640-1680 cm⁻¹ due to the C=C stretching vibration of the cyclobutene ring.

C-H stretching vibrations for the sp² and sp³ hybridized carbons, typically appearing just above and below 3000 cm⁻¹, respectively.

A strong C-O stretching vibration in the 1100-1300 cm⁻¹ region, characteristic of the ester functionality.

During a reaction, changes in these characteristic peaks can be monitored. For instance, the reduction of the ester to an alcohol would result in the disappearance of the C=O stretch and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹.

Functional GroupCharacteristic IR Absorption Range (cm⁻¹)
C=O (Ester)1720 - 1740
C=C (Alkene)1640 - 1680
C-H (sp²)3010 - 3100
C-H (sp³)2850 - 3000
C-O (Ester)1100 - 1300

This table summarizes the expected characteristic infrared absorption frequencies for the key functional groups in this compound.

Mass Spectrometry (MS) for Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Molecular Weight Determination: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. This provides direct confirmation of the successful synthesis of the target molecule.

Fragmentation Analysis: The fragmentation pattern can help to confirm the structure. Expected fragmentation pathways for this compound would include:

Loss of the methoxy (B1213986) group (-OCH₃) to give an acylium ion.

Loss of the carbomethoxy group (-COOCH₃).

Retro-Diels-Alder type fragmentation of the cyclobutene ring.

The identification of these characteristic fragment ions provides strong evidence for the proposed structure.

Reaction Monitoring: When coupled with GC (GC-MS), mass spectrometry is an excellent tool for identifying reaction intermediates and byproducts in a complex reaction mixture, aiding in the elucidation of the reaction mechanism.

Ion FragmentDescription
[M]⁺Molecular ion
[M - 31]⁺Loss of a methoxy radical (•OCH₃)
[M - 59]⁺Loss of a carbomethoxy radical (•COOCH₃)
Various smaller fragmentsResulting from the cleavage of the cyclobutene ring

This table lists some of the expected key fragments in the mass spectrum of this compound.

X-ray Crystallography for Absolute Stereochemistry and Dimer Structures

X-ray crystallography stands as a definitive and powerful analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds. nih.govspringernature.com This technique is unparalleled in its ability to provide precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For chiral molecules such as this compound, single-crystal X-ray diffraction is the primary method for determining the absolute configuration of stereogenic centers. nih.gov Furthermore, it can elucidate the nature of intermolecular interactions within the crystal lattice, including the identification and characterization of dimeric structures.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, leading to the complete molecular structure.

Determination of Absolute Stereochemistry

For a chiral molecule that crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute stereochemistry. ed.ac.uk This is achieved through the phenomenon of anomalous scattering, which occurs when the X-ray energy is near the absorption edge of an atom in the crystal. soton.ac.uk The small deviations from Friedel's law (which states that the intensities of diffraction spots from opposite sides of the crystal are equal) caused by anomalous scattering allow for the differentiation between a molecule and its enantiomer.

A key parameter in this determination is the Flack parameter, which provides a measure of the absolute structure of the crystal. nih.gov A Flack parameter value close to zero indicates that the determined absolute configuration is correct, while a value close to one suggests that the inverted structure is the correct one. ed.ac.uk The precision of this determination is enhanced by the presence of heavier atoms in the molecule, although with high-quality data, it is also possible for light-atom structures. nih.govsoton.ac.uk

While no specific crystallographic data for this compound is publicly available, the application of X-ray crystallography would definitively establish the absolute configuration of its chiral center at the C4 position. This would involve growing a suitable single crystal of an enantiomerically pure sample and collecting high-resolution diffraction data. The resulting structural model would provide an unambiguous assignment of the R or S configuration.

Elucidation of Dimer Structures

In the solid state, molecules of this compound may associate through various intermolecular forces to form dimers or higher-order aggregates. X-ray crystallography is an indispensable tool for identifying and characterizing these supramolecular structures. The analysis of the crystal packing reveals the precise nature of the intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces, that hold the molecules together.

For instance, carboxylate groups are known to form strong hydrogen-bonded dimers. researchgate.net Although this compound is an ester, the potential for C-H···O interactions involving the methyl and methoxycarbonyl groups could lead to the formation of dimeric motifs in the crystal lattice. nih.gov The crystallographic analysis would provide exact distances and angles for these interactions, confirming the presence and geometry of any dimeric structures.

Should a crystal structure of this compound be determined, the crystallographic data would be presented in detailed tables. An interactive data table, for example, could allow for the exploration of key structural parameters.

Hypothetical Crystallographic Data for this compound Note: The following table is a hypothetical representation of the type of data that would be generated from an X-ray crystallographic analysis and is for illustrative purposes only, as no experimental data has been reported.

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 2
Flack Parameter Value (e.g., 0.05(3))
Key Bond Length (C=C) (Å) Value
Key Bond Length (C=O) (Å) Value
Shortest Intermolecular Contact (Å) Value

This table would provide the fundamental unit cell dimensions, the space group (which indicates the symmetry of the crystal), the number of molecules in the unit cell (Z), and the Flack parameter for absolute stereochemistry. It would also include selected intramolecular bond lengths and the shortest intermolecular contacts, which would be crucial for identifying and understanding any dimer formation.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Routes and Green Chemistry Principles

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a compound like methyl 4-methylcyclobutene-1-carboxylate, future research will likely focus on moving away from classical, multi-step syntheses that may involve hazardous reagents and generate significant waste. Key areas of investigation would include:

Catalytic [2+2] Cycloadditions: Exploring the use of earth-abundant metal catalysts or organocatalysts to facilitate the [2+2] cycloaddition of appropriate allene (B1206475) and alkyne precursors. This approach could offer a more atom-economical and efficient route to the cyclobutene (B1205218) core.

Renewable Feedstocks: Investigating the potential for deriving the carbon skeleton from bio-based sources. This could involve the transformation of platform molecules derived from biomass into suitable precursors for the synthesis of the target molecule.

Solvent Minimization and Alternative Media: Shifting towards the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to reduce the environmental impact of the synthesis. Solvent-free reaction conditions would represent an ideal goal.

Green Chemistry PrinciplePotential Application in Synthesis of this compound
Atom Economy Development of catalytic cycloaddition reactions that incorporate all atoms of the reactants into the final product.
Use of Renewable Feedstocks Deriving starting materials from biomass to reduce reliance on petrochemicals.
Safer Solvents and Auxiliaries Employing water, supercritical CO2, or biodegradable solvents in the synthetic process.
Catalysis Utilizing catalytic reagents in place of stoichiometric ones to minimize waste.

Exploration of Unprecedented Reactivity and Catalysis

The strained four-membered ring of cyclobutene derivatives is a source of unique reactivity. Future research into this compound would likely probe its behavior in a variety of chemical transformations:

Ring-Opening Metathesis Polymerization (ROMP): Investigating the potential of this monomer in ROMP to produce novel polymers with tailored properties. The methyl and carboxylate functional groups would be expected to influence the polymer's solubility, thermal stability, and post-polymerization modification potential.

Strain-Release Reactions: Exploring reactions that leverage the inherent ring strain, such as thermal or metal-catalyzed ring-opening reactions, to generate complex and valuable acyclic or larger-ring structures.

Asymmetric Catalysis: The development of catalytic systems to control the stereochemistry of reactions involving the cyclobutene ring, leading to the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Integration with Flow Chemistry and Automation in Synthesis

Modern chemical synthesis is increasingly benefiting from the adoption of continuous flow technologies and automation. For the production of this compound, these approaches could offer significant advantages:

Enhanced Safety and Control: Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly important for potentially energetic reactions involving strained rings.

Improved Efficiency and Scalability: Continuous processing can lead to higher throughput and more consistent product quality compared to batch synthesis. Scaling up production becomes more straightforward by extending the operation time of the flow reactor.

Automated Reaction Optimization: The integration of automated systems can allow for high-throughput screening of reaction conditions to rapidly identify optimal synthetic protocols.

Advanced Materials Science Applications beyond Traditional Polymers

The unique structural and electronic properties of cyclobutene-containing molecules suggest a range of potential applications in advanced materials. Future research could explore the incorporation of this compound into:

Smart Materials: Designing polymers that respond to external stimuli such as light, heat, or pH, due to the reversible nature of certain cyclobutene reactions.

Organic Electronics: Investigating the potential for creating novel organic semiconductors or dielectrics, where the electronic properties can be tuned by the specific substitution pattern on the cyclobutene ring.

High-Performance Thermosets: Utilizing the reactive nature of the cyclobutene moiety to form highly cross-linked polymer networks with exceptional thermal and mechanical properties.

While the current body of scientific literature on this compound is limited, the future holds significant promise for this compound as researchers begin to explore its synthesis and properties within the context of modern chemical challenges and opportunities.

Q & A

Q. How should researchers document non-FDA-approved uses of this compound in biological studies?

  • Methodological Answer :
  • Institutional Review : Submit protocols to ethics committees for non-therapeutic in vitro/in vivo studies.
  • SDS Adherence : Follow safety data sheet guidelines (e.g., GHS hazard codes) for disposal and handling.
  • Transparency : Disclose compound limitations in publications (e.g., "for research use only") to avoid misinterpretation .

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